Kuwanon E

Description

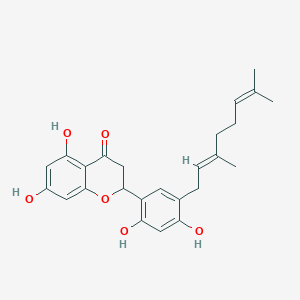

Structure

3D Structure

Properties

IUPAC Name |

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHZVPRFLHEBR-VIZOYTHASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68401-05-8 | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 136 °C | |

| Record name | Kuwanon E | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Kuwanon E: A Technical Guide to its Chemical Structure, Biological Activities, and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon E is a prenylated flavonoid isolated from the root bark of Morus alba L. (white mulberry), a plant with a long history in traditional medicine.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological activities, and detailed experimental protocols for its study. Quantitative data on its bioactivity is presented in a structured format for clarity. Furthermore, this guide includes visualizations of the general flavonoid biosynthetic pathway and a key signaling pathway modulated by related compounds, offering insights into its potential mechanisms of action.

Chemical Structure and Properties

This compound is classified as a flavanone, a subclass of flavonoids.[2][3] Its chemical structure is characterized by a C6-C3-C6 backbone with a geranyl group substituent.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 68401-05-8 | [1][2][4][5] |

| Molecular Formula | C25H28O6 | [1][2][4] |

| Molecular Weight | 424.5 g/mol | [1][2][4] |

| IUPAC Name | (2S)-2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | [2][4] |

| Synonyms | (S)-2-[5-[(E)-3,7-Dimethyl-2,6-octadienyl]-2,4-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; 5'-[(E)-3,7-Dimethyl-2,6-octadienyl]-2',4',5,7-tetrahydroxyflavanone | [4] |

| Physical Description | Powder | [1][4] |

| Source | Root barks of Morus alba L. | [1] |

Biosynthesis of Flavonoids

This compound, as a flavonoid, is synthesized in plants through the phenylpropanoid pathway. The general biosynthetic pathway leading to the flavanone core structure is initiated from the amino acid phenylalanine. A simplified representation of this pathway is provided below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total Synthesis of (±)-Kuwanol E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Kuwanon E: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon E, a prenylated flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and an in-depth analysis of its effects on key cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and experimental workflows and signaling pathways are illustrated with detailed diagrams.

Natural Source

The principal natural source of this compound is the root bark of Morus alba L., commonly known as white mulberry. This plant has a long history of use in traditional medicine, and its root bark is particularly rich in a variety of prenylated flavonoids, including this compound.

Isolation and Purification of this compound from Morus alba Root Bark

The isolation of this compound from Morus alba root bark is a multi-step process involving extraction, solvent partitioning, and sequential column chromatography. The following protocol is a synthesis of methodologies reported in scientific literature.

Experimental Protocol: Isolation and Purification

1. Preparation of Plant Material:

-

Dried root bark of Morus alba is coarsely powdered.

2. Extraction:

-

The powdered root bark is extracted with methanol (MeOH) or 70% ethanol at room temperature with agitation or under reflux. This process is typically repeated three times to ensure exhaustive extraction.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

-

This compound, being a moderately polar flavonoid, is primarily found in the ethyl acetate fraction.

4. Column Chromatography:

-

The dried ethyl acetate fraction is subjected to a series of column chromatography steps for the purification of this compound.

-

Silica Gel Column Chromatography: The EtOAc fraction is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol or hexane-ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.

-

Octadecylsilyl (ODS) Column Chromatography: Further purification is achieved using a reverse-phase ODS column with a methanol-water or acetonitrile-water gradient as the mobile phase.

-

Sephadex LH-20 Column Chromatography: A final polishing step is often performed using a Sephadex LH-20 column with methanol as the eluent to remove remaining impurities.

-

5. Purity Analysis:

-

The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).

The general workflow for the isolation of this compound is depicted in the following diagram:

Quantitative Data

Currently, specific quantitative yield data for this compound from Morus alba root bark is not extensively reported in publicly available literature, as yields can vary significantly based on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed.

Biological Activity and Signaling Pathways

This compound and structurally related compounds isolated from Morus alba have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, notably the NF-κB and Nrf2/HO-1 pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including HO-1.

Studies on compounds co-isolated with this compound have demonstrated the activation of this protective pathway. It is plausible that this compound contributes to the antioxidant and cytoprotective effects of Morus alba extracts through the activation of Nrf2/HO-1 signaling.

Quantitative Data on Biological Activity

Specific quantitative data for the biological activities of pure this compound are limited in the available literature. The following table summarizes the reported activities of compounds isolated from the same methanolic extract of Morus alba bark, which provides context for the potential activity of this compound.

| Compound | Biological Activity | Cell Line | IC₅₀ / Effect |

| Kuwanon T | Inhibition of Nitric Oxide Production | BV2 and RAW264.7 | Markedly inhibited |

| Sanggenon A | Inhibition of Nitric Oxide Production | BV2 and RAW264.7 | Markedly inhibited |

| Kuwanon T | Inhibition of PGE₂, IL-6, TNF-α | BV2 and RAW264.7 | Significant inhibition |

| Sanggenon A | Inhibition of PGE₂, IL-6, TNF-α | BV2 and RAW264.7 | Significant inhibition |

| Kuwanon T | HO-1 Expression | BV2 and RAW264.7 | Induced expression |

| Sanggenon A | HO-1 Expression | BV2 and RAW264.7 | Induced expression |

Conclusion

This compound is a promising natural product isolated from the root bark of Morus alba. The detailed isolation protocols and understanding of its interaction with key cellular signaling pathways, such as NF-κB and Nrf2/HO-1, are crucial for its further development as a potential therapeutic agent. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to elucidate the specific quantitative biological activities of highly purified this compound.

The Core Mechanism of Kuwanon E in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon E, a flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of interest in oncology research. As part of the larger family of Kuwanon compounds, which includes the more extensively studied Kuwanon A and C, this compound has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a detailed overview of the current understanding of the mechanism of action of this compound and related Kuwanon compounds in cancer cells, with a focus on the underlying molecular pathways. This document synthesizes available quantitative data, outlines key experimental protocols, and visualizes complex signaling cascades to serve as a comprehensive resource for researchers in drug discovery and development.

Cytotoxic Activity of this compound

While in-depth mechanistic studies on this compound are still emerging, its potential as an anti-cancer agent is evident from initial cytotoxicity screenings. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: IC50 Value of this compound in a Human Cancer Cell Line

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| THP-1 | Human Monocytic Leukemia | 4.0 ± 0.08 | [1][2] |

This initial data underscores the cytotoxic potential of this compound and provides a foundation for further investigation into its specific mechanisms of action against cancer cells. Broader screenings of compounds from Morus alba have consistently identified this compound as possessing significant anti-cancer properties[3][4].

Mechanistic Insights from Related Kuwanon Compounds

Due to the limited specific data on this compound's detailed mechanism of action, this guide draws upon the more extensively researched Kuwanon A and C to provide a probable framework for the anti-cancer effects of this compound. These compounds share a common flavonoid backbone and are expected to have overlapping biological activities.

Induction of Apoptosis and Cell Cycle Arrest

Kuwanon compounds have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines.

-

Kuwanon A has been demonstrated to induce cell cycle arrest and apoptosis in gastric cancer cells[3]. It also inhibits the proliferation and metastasis of hepatocellular carcinoma cells[5].

-

Kuwanon C effectively inhibits the proliferation of breast cancer cells (MDA-MB231 and T47D) by inducing mitochondrial-mediated apoptosis and activating endoplasmic reticulum (ER) stress[6]. In cervical cancer cells (HeLa), Kuwanon C disrupts the mitochondrial membrane potential and significantly increases intracellular reactive oxygen species (ROS) levels, leading to apoptosis[7][8].

-

Kuwanon M , a Diels-Alder adduct of two Kuwanon C molecules, triggers both apoptosis and paraptosis in lung cancer cells by inducing ER stress[9][10].

Table 2: Effects of Kuwanon A on Hepatocellular Carcinoma (HCC) Cell Viability

| Cell Line | IC50 (µM) after 48h | Reference |

| MHCC97H | 8.40 | [5] |

| SMMC-7721 | 9.85 | [5] |

Modulation of Signaling Pathways

The anti-cancer effects of Kuwanon compounds are mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and metastasis.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that is often dysregulated in cancer.

-

Kuwanon A has been shown to inhibit the Raf/MEK/ERK signaling pathway in hepatocellular carcinoma cells[5]. It achieves this by directly targeting and mediating the dimer dissociation of Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein beta (YWHAB), which in turn inhibits the downstream phosphorylation cascade of Raf, MEK, and ERK[5].

The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation and cancer. While direct evidence for this compound's role in cancer via this pathway is limited, studies on related compounds in inflammatory models suggest a potential interaction.

-

Kuwanon T and Sanggenon A have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway in microglial and macrophage cells[11]. This suggests that Kuwanon compounds, potentially including this compound, may have a role in modulating NF-κB activity, which is often constitutively active in cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of Kuwanon compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and is a common method for determining the IC50 of a compound.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other Kuwanon compounds) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression Analysis

This method is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates clear cytotoxic activity against cancer cells, as evidenced by its low micromolar IC50 value in a leukemia cell line. While detailed mechanistic studies on this compound are not as extensive as for other members of its family, the research on Kuwanon A and C provides a strong foundation for understanding its potential modes of action. It is highly probable that this compound also induces apoptosis and cell cycle arrest through the modulation of key signaling pathways such as the MAPK/ERK pathway.

Future research should focus on elucidating the specific molecular targets of this compound in various cancer types. Investigating its effects on apoptosis markers (e.g., caspases, Bcl-2 family proteins), cell cycle regulators (e.g., cyclins, CDKs), and a broader range of signaling pathways (e.g., PI3K/Akt, NF-κB) will be crucial. Furthermore, in vivo studies are necessary to validate the pre-clinical efficacy and safety of this compound as a potential therapeutic agent for cancer. The development of this promising natural compound could lead to novel strategies in cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:68401-05-8 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kuwanon A Targeted YWHAB in Hepatocellular Carcinoma Cells to Inhibit the Raf/MEK/ERK Signaling Pathway [mdpi.com]

- 6. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Kuwanon E

For Researchers, Scientists, and Drug Development Professionals

Abstract: Kuwanon E, a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry), has been identified as a compound with potential anti-inflammatory properties. This technical guide consolidates the current scientific understanding of this compound's effects on key inflammatory pathways and mediators. While much of the detailed mechanistic research in this area has focused on its structurally related analogs, such as Kuwanon T and Sanggenon A, existing evidence indicates that this compound contributes to the anti-inflammatory profile of Morus alba extracts. This document outlines the in vitro evidence of its activity, details the proposed molecular mechanisms, including the inhibition of the NF-κB pathway, and provides comprehensive experimental protocols for researchers seeking to investigate this and related compounds.

Introduction

Morus alba has a long history in traditional medicine for treating inflammatory conditions. Modern phytochemical investigations have isolated numerous bioactive compounds from its root bark, including a class of prenylated flavonoids known as Kuwanons. Among these, this compound has emerged as a subject of interest for its biological activities. Inflammation is a complex biological response mediated by various signaling molecules and pathways. Chronic inflammation is implicated in a wide range of pathologies, making the discovery of novel anti-inflammatory agents a critical goal for drug development. This guide provides a detailed overview of the scientific evidence supporting the anti-inflammatory effects of this compound, with a focus on its molecular mechanisms and the experimental methodologies used to elucidate them.

In Vitro Anti-inflammatory Activity of this compound

This compound has been evaluated in several in vitro studies using cell models of inflammation, primarily lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7) and microglial cells (BV2). These studies measure the compound's ability to inhibit the production of key pro-inflammatory mediators.

Data Presentation

The following tables summarize the quantitative and qualitative data available for this compound and its closely related analogs, which were often tested in parallel.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Assay Method | Result | Source |

|---|---|---|---|---|

| This compound | RAW 264.7 | Griess Assay | Showed significant inhibitory effects | [1] |

| Kuwanon T | RAW 264.7 | Griess Assay | Strongest inhibitory effect among 11 compounds tested | [2] |

| Sanggenon A | RAW 264.7 | Griess Assay | Strongest inhibitory effect among 11 compounds tested |[2] |

Table 2: Inhibition of Pro-inflammatory Mediators and Cytokines

| Compound | Mediator/Cytokine | Cell Line | Result | Source |

|---|---|---|---|---|

| This compound | TNF-α | Not Specified | Significantly inhibited TNF-α secretion (IC50 < 10 µM) | [3] |

| Kuwanon T | PGE2, TNF-α, IL-6 | BV2, RAW 264.7 | Significant, concentration-dependent inhibition | [2] |

| Sanggenon A | PGE2, TNF-α, IL-6 | BV2, RAW 264.7 | Significant, concentration-dependent inhibition |[2] |

Table 3: Inhibition of Pro-inflammatory Enzyme Expression & Activity

| Compound | Target Enzyme | Assay Method | Result | Source |

|---|---|---|---|---|

| This compound | COX-1 / COX-2 | Enzyme Inhibition Assay | Evaluated, but less potent than other Kuwanons | [4][5] |

| Kuwanon A | COX-2 | Enzyme Inhibition Assay | High selective inhibition (IC50 = 14 µM) | [5] |

| Kuwanon T | iNOS, COX-2 | Western Blot | Concentration-dependent inhibition of protein expression | [2] |

| Sanggenon A | iNOS, COX-2 | Western Blot | Concentration-dependent inhibition of protein expression |[2] |

Molecular Mechanisms of Action

The anti-inflammatory effects of flavonoids from Morus alba are primarily attributed to their modulation of two critical signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the protective Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway. While these mechanisms have been most thoroughly detailed for Kuwanon T and Sanggenon A, it is hypothesized that this compound acts through similar molecular interactions.[2][6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[2] Studies on related Kuwanons show that they inhibit this pathway, preventing NF-κB nuclear translocation and subsequent expression of inflammatory targets.[2]

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2 pathway is a key regulator of cellular antioxidant and anti-inflammatory responses. Under basal conditions, Nrf2 is held in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Inducers can cause Nrf2 to dissociate from Keap1 and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1). HO-1 is a potent anti-inflammatory enzyme. Studies show that Kuwanon T and Sanggenon A induce the expression of HO-1 through Nrf2 activation, and this effect is directly linked to their anti-inflammatory activity.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]

Kuwanon E: A Technical Guide for Researchers

CAS Number: 68401-05-8

This technical guide provides an in-depth overview of Kuwanon E, a prenylated flavonoid isolated from the root bark of Morus alba L. (White Mulberry). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, biological activities, and relevant experimental protocols.

Chemical Properties

This compound is a flavonoid compound with a molecular formula of C25H28O6 and a molecular weight of approximately 424.5 g/mol .[][2] It is characterized by a flavanone backbone with a geranyl group substitution. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 68401-05-8 | [][2][3][4] |

| Molecular Formula | C25H28O6 | [][2] |

| Molecular Weight | 424.5 g/mol | [][2] |

| Appearance | Powder | [][3] |

| Melting Point | 132 - 136 °C | [5] |

| Boiling Point | 678.3 ± 55.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |

| Storage | Powder form at -20°C; liquid form at -80°C. | [][2] |

Biological Activity

This compound has demonstrated a range of biological activities, with a primary focus in research on its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Research on compounds isolated from Morus alba, including this compound and its analogs, has pointed towards significant anti-inflammatory properties. The primary mechanism of this action is believed to be through the modulation of key inflammatory signaling pathways. While direct and extensive studies on this compound are still emerging, research on co-isolated compounds like Kuwanon T and Sanggenon A provides a strong indication of the likely pathways involved. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6][7] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

The upstream regulation of these inflammatory markers is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Heme Oxygenase-1 (HO-1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7][8][9]

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic activity against certain cancer cell lines.[2][10] Notably, it has an IC50 of 4.0 ± 0.08 μM against the THP-1 human monocytic leukemic cell line.[2][10] Studies on related compounds like Kuwanon C suggest that the cytotoxic mechanism may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and targeting of mitochondria and the endoplasmic reticulum.[11][12] A methylated derivative of this compound, 4'-O-methylthis compound, has been shown to induce differentiation in THP-1 cells, suggesting a potential as a cytodifferentiating agent in cancer therapy.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activities. These protocols are synthesized from studies on this compound and closely related compounds.

Isolation and Purification of this compound from Morus alba Root Bark

A general procedure for the isolation of this compound involves solvent extraction followed by a series of chromatographic separations.

-

Extraction: The dried root bark of Morus alba L. is pulverized and extracted with 80% aqueous methanol at room temperature.

-

Solvent Partitioning: The concentrated methanol extract is then partitioned successively with ethyl acetate (EtOAc), n-butanol (n-BuOH), and water. The this compound-containing fraction is typically found in the ethyl acetate and/or n-butanol fractions.

-

Chromatography: The active fraction is subjected to repeated column chromatography. This often includes:

-

Silica gel column chromatography.

-

Octadecylsilyl (ODS) column chromatography.

-

Sephadex LH-20 column chromatography. Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to guide the isolation of pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., THP-1).

-

Cell Seeding: Seed THP-1 cells into 96-well plates at a density of approximately 3 x 10⁴ cells/cm³.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (e.g., a serial dilution from 0 to 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Anti-inflammatory Activity Assessment

Measurement of Nitric Oxide (NO) Production

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of this compound for 2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Western Blot for iNOS and COX-2 Expression

-

Cell Lysis: After treatment with this compound and LPS as described above, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for the anti-inflammatory action of this compound and a typical experimental workflow for its analysis.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

References

- 2. glpbio.com [glpbio.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound, 68401-05-8 [thegoodscentscompany.com]

- 5. This compound | C25H28O6 | CID 10342292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]

- 8. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]

- 9. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Flavonoid 4'-O-Methylthis compound from Morus alba Induces the Differentiation of THP-1 Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Kuwanon E: Discovery, Bioactivity, and Mechanistic Insights

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kuwanon E is a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba L.), a plant with a rich history in traditional medicine. This document provides a comprehensive technical overview of this compound, detailing its discovery, its role in traditional remedies, and its significant pharmacological activities. It consolidates quantitative data on its bioactivity, outlines detailed experimental protocols for its study, and visualizes its molecular mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound in drug discovery and development.

Discovery and History in Traditional Medicine

First Isolation and Structure Elucidation

This compound was first isolated as part of a series of studies on the constituents of the mulberry tree in the late 1970s and early 1980s. Research led by T. Nomura and colleagues focused on the root bark of Morus alba, leading to the characterization of numerous novel flavonoids, including this compound and its congeners like Kuwanon G and H[1][2][3][4]. These compounds were identified as Diels-Alder type adducts or prenylated flavonoids, and their structures were elucidated using then-state-of-the-art spectroscopic methods[3].

Use in Traditional Medicine

Pharmacological Properties and Quantitative Data

This compound has demonstrated a range of biological activities, with the most prominent being its cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

This compound exhibits significant cytotoxicity against various cancer cell lines. Its pro-apoptotic mechanism is believed to be central to its anti-cancer potential. While data is available for several cell lines, the most detailed public data pertains to its effect on human monocytic leukemia.

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| THP-1 (Human Monocytic Leukemia) | Cytotoxicity | 4.0 ± 0.08 | [6] |

| HCT116, SW620 (Colon Cancer) | Cytotoxicity | Values Determined | [7] |

| ASPC-1, CAPAN-1 (Pancreatic Cancer) | Cytotoxicity | Values Determined | [7] |

| MKN45, HGC27 (Gastric Cancer) | Cytotoxicity | Values Determined* | [7] |

*Note: A study by Zhang et al. calculated specific IC50 values for these cell lines, but the precise figures are contained within a graphical representation in the original publication[7].

Anti-inflammatory and Antibacterial Activity

Key Signaling Pathways

Research on this compound and structurally similar flavonoids from Morus alba has elucidated key signaling pathways through which they exert their biological effects.

Inferred Pro-Apoptotic Signaling Pathway

Based on studies of related compounds like Kuwanon C and M, this compound likely induces apoptosis in cancer cells via the intrinsic, mitochondria-mediated pathway, triggered by endoplasmic reticulum (ER) stress[11][12][13]. This pathway involves the upregulation of pro-apoptotic proteins and the production of reactive oxygen species (ROS).

Likely Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of flavonoids from Morus alba are strongly associated with the inhibition of the NF-κB signaling pathway[14][15]. In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway triggers the transcription of pro-inflammatory mediators. This compound likely inhibits this process by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Experimental Protocols

The following section details generalized yet comprehensive protocols for the isolation and functional analysis of this compound, synthesized from established methodologies.

General Workflow for Isolation and Analysis

The overall process involves extraction from the plant source, purification of the target compound, and subsequent characterization of its biological activity.

Protocol 1: Isolation and Purification of this compound

This protocol outlines a standard method for extracting and purifying this compound from Morus alba root bark[16][17].

-

Preparation of Plant Material:

-

Obtain dried root bark of Morus alba.

-

Grind the bark into a coarse powder.

-

-

Extraction:

-

Macerate the powdered bark in 80% aqueous methanol (MeOH) at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound will primarily partition into the EtOAc fraction.

-

Collect the ethyl acetate fraction and evaporate the solvent to dryness.

-

-

Chromatographic Purification:

-

Subject the dried EtOAc fraction to open column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system, such as n-hexane:EtOAc (from 100:0 to 0:100) or chloroform:MeOH.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Pool fractions containing the compound of interest (this compound).

-

Perform further purification steps using Octadecylsilyl (ODS) or Sephadex LH-20 column chromatography as needed to achieve high purity.

-

-

Structure Verification:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

-

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on a chosen cancer cell line[1][13][18].

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., THP-1) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Harvest cells during their logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of media.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of this compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is non-toxic (typically <0.1%).

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control.

-

Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

-

Protocol 3: Western Blot for Signaling Pathway Analysis

This protocol is for analyzing the effect of this compound on the protein expression levels in a signaling pathway, such as NF-κB[19][20].

-

Cell Treatment and Lysis:

-

Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an agonist (e.g., 1 µg/mL LPS for 30 minutes to activate NF-κB), keeping an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Normalize protein samples to the same concentration (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Perform densitometry analysis using software like ImageJ, normalizing the expression of the target protein to a loading control (e.g., β-actin).

-

Conclusion

This compound, a flavonoid derived from the traditionally used Morus alba root bark, presents a compelling profile for further pharmacological investigation. Its demonstrated cytotoxic effects against cancer cells and its likely role in modulating key inflammatory pathways like NF-κB underscore its potential as a lead compound for drug development. The protocols and data provided in this guide offer a robust starting point for researchers aiming to explore and harness the therapeutic capabilities of this natural product.

References

- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Kuwanon G, a new flavone derivative from the root barks of the cultivated mulberry tree (Morus alba L.). | CiNii Research [cir.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 11. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress [mdpi.com]

- 12. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]

- 17. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

Kuwanon E: A Technical Deep Dive into its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon E, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a molecule of significant interest in pharmacological research. Exhibiting a spectrum of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects, this compound presents a compelling profile for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known molecular targets and signaling pathways modulated by this compound. It synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the intricate molecular interactions to serve as a foundational resource for the scientific community.

Core Biological Activities and Molecular Mechanisms

This compound's therapeutic potential stems from its ability to modulate key cellular processes implicated in various pathologies. The primary mechanisms of action identified to date revolve around its anti-inflammatory, anti-cancer, and cholinesterase-inhibiting properties.

Anti-inflammatory Activity: Targeting NF-κB and Nrf2 Signaling

This compound exerts potent anti-inflammatory effects by intervening in two critical signaling cascades: the NF-κB and the Nrf2/HO-1 pathways. While some studies focus on the more potent analogs, Kuwanon T and Sanggenon A, the shared chemical scaffold and co-isolation from Morus alba strongly suggest a similar mechanism for this compound. The molecule has been shown to reduce levels of the pro-inflammatory cytokine IL-1β.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to its activation and translocation to the nucleus, where it orchestrates the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway, thereby downregulating the expression of inflammatory mediators.

Concurrently, this compound is implicated in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) pathway, a key regulator of cellular antioxidant responses. Nrf2 activation leads to the transcription of genes encoding antioxidant and cytoprotective proteins, including HO-1, which in turn helps to resolve inflammation.

Caption: this compound's dual anti-inflammatory action.

Anti-Cancer Activity: Induction of Apoptosis

This compound demonstrates cytotoxic activity against various cancer cell lines. Studies on closely related compounds, such as Kuwanon C and M, indicate that this cytotoxicity is primarily achieved through the induction of apoptosis, or programmed cell death, via the intrinsic (mitochondrial) pathway. This process is often accompanied by the induction of endoplasmic reticulum (ER) stress.

The proposed mechanism involves this compound permeating the cell and localizing to the mitochondrial and ER membranes. This interaction disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, a family of proteases that execute the apoptotic program. Furthermore, the accumulation of this compound in the ER can trigger the unfolded protein response (UPR), an ER stress pathway that can also culminate in apoptosis. A key event in this process is the generation of reactive oxygen species (ROS), which further exacerbates cellular stress and pushes the cell towards apoptosis.

Caption: this compound-induced apoptosis pathway.

Cholinesterase Inhibition

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the synaptic cleft, a mechanism that is the basis for several drugs used to treat Alzheimer's disease. This activity suggests a potential neuroprotective role for this compound.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Cytotoxic and Anti-inflammatory Activity of this compound

| Activity | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | THP-1 (human monocytic leukemia) | IC50 | 4.0 ± 0.08 µM | |

| Anti-inflammatory | LPS-stimulated macrophages | IL-1β reduction | Data not quantified |

Table 2: Cholinesterase Inhibitory Activity of this compound

| Enzyme | Parameter | Value | Reference |

| Acetylcholinesterase (AChE) | Ki | 3.1 - 37.5 µM | |

| Butyrylcholinesterase (BChE) | Ki | 1.7 - 19.1 µM |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular targets and signaling pathways of this compound.

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines (e.g., THP-1, HeLa, breast cancer lines) and macrophage cell lines (e.g., RAW 264.7) are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay (MTS/MTT Assay): To determine the cytotoxic effects of this compound, cells are seeded in 96-well plates and treated with varying concentrations of the compound for specified durations (e.g., 24, 48, 72 hours). A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the absorbance of which is measured spectrophotometrically. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is employed to detect and quantify changes in the expression levels of specific proteins involved in the signaling pathways of interest.

-

Protein Extraction: Cells are treated with this compound and/or an inflammatory stimulus (e.g., LPS). Whole-cell lysates, cytoplasmic extracts, and nuclear extracts are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, NF-κB p65, Nrf2, HO-1, Bax, Bcl-2, cleaved caspases). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and with PI, a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Mitochondrial Membrane Potential (ΔΨm) Assay: The fluorescent dye JC-1 is used to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The shift from red to green fluorescence, measured by flow cytometry or fluorescence microscopy, indicates mitochondrial depolarization.

-

Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using colorimetric or fluorometric assays. These assays utilize synthetic substrates that are cleaved by the active caspase, releasing a chromophore or fluorophore that can be quantified.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the standard method for measuring AChE and BChE activity.

-

Principle: The assay measures the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

-

Procedure: The reaction is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., phosphate buffer, pH 8.0), DTNB, the enzyme (AChE or BChE), and varying concentrations of this compound. The reaction is initiated by the addition of the substrate. The rate of the reaction is monitored by measuring the increase in absorbance over time.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate in its absence. The IC50 value is determined from the dose-inhibition curve. The inhibition constant (Ki) can be determined by performing kinetic studies at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Caption: General experimental workflow.

Conclusion and Future Directions

This compound is a multifaceted natural product with well-defined molecular targets that underpin its anti-inflammatory, anti-cancer, and neuroprotective potential. Its ability to modulate the NF-κB and Nrf2 signaling pathways, induce apoptosis in cancer cells, and inhibit cholinesterases makes it a promising lead compound for drug development.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets, including structural studies of its binding to key proteins. Further investigation into its pharmacokinetic and pharmacodynamic properties in preclinical animal models is warranted to assess its therapeutic efficacy and safety profile. The development of synthetic analogs of this compound may also lead to compounds with improved potency and selectivity. This in-depth understanding will be crucial for translating the therapeutic promise of this compound into clinical applications for a range of human diseases.

The Multifaceted Biological Activities of Flavonoids from Morus alba: A Technical Guide for Researchers

An in-depth exploration of the antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties of flavonoids derived from the white mulberry tree, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential.

The white mulberry (Morus alba) has a long-standing history in traditional medicine, and modern scientific inquiry has identified flavonoids as key contributors to its diverse pharmacological effects. These polyphenolic compounds exhibit a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide synthesizes the current scientific literature on the biological activities of Morus alba flavonoids, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and drug discovery.

Quantitative Overview of Biological Activities

The biological efficacy of flavonoids from Morus alba has been quantified across various experimental models. The following tables summarize key quantitative data, offering a comparative perspective on their antioxidant, anti-inflammatory, anticancer, and antidiabetic activities.

Table 1: Antioxidant Activity of Morus alba Flavonoids

| Assay | Flavonoid/Extract | IC50 Value / Activity | Source |

| DPPH Radical Scavenging | Flavonoid Extract from Fruit (FEM) | 0.518 mg/mL | [1] |

| DPPH Radical Scavenging | Leaf Extracts | 139 - 584 µg/mL | [2] |

| DPPH Radical Scavenging | Leaf Extracts (Sakon Nakhon cultivar) | 4.38 mg GAE/g extract | [3] |

| ABTS Radical Scavenging | Leaf Extracts (Sakon Nakhon cultivar) | 4.53 mg TEAC/g extract | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | Leaf Extracts (Sakon Nakhon cultivar) | 92.78 mg FeSO4/g extract | [3] |

| Ferrous Ion Chelating | Flavonoid Extract from Fruit (FEM) | Concentration-dependent | [1] |

Table 2: Anti-inflammatory Activity of Morus alba Flavonoids

| Cell Line | Flavonoid/Extract | Effect | Quantitative Data | Source |

| RAW 264.7 Macrophages | Mulberry Leaf Flavonoids (MLFs) | Inhibition of NO, PGE2, iNOS, COX-2 | Concentration-dependent | [4][5] |

| RAW 264.7 Macrophages | Mulberry Root Bark Extract (MRBE) | Inhibition of NO production | Concentration-dependent | [6] |

Table 3: Anticancer Activity of Morus alba Flavonoids

| Cell Line | Flavonoid/Extract | IC50 Value | Source |

| HeLa (Cervical Cancer) | Total Flavonoid Extract from Leaves | 2 mg/mL | [7] |

| SW480 (Colorectal Cancer) | Mulberry Root Bark Extract (MRBE) | Dose-dependent growth arrest | [6] |

| Hepatoma Cells | 7, 2', 4', 6'-tetrahydoroxy-6-geranylflavanone | 52.8 µg/mL | [8] |

Table 4: Antidiabetic Activity of Morus alba Flavonoids

| Assay | Flavonoid/Extract | IC50 Value / Inhibition % | Source |

| α-Glucosidase Inhibition | Water Extract of Leaves | 28.11 µg/mL | [9] |

| α-Amylase Inhibition | Spring Female Leaf Extract | 51.3 ± 1.3 µg/mL (67.5% inhibition at 100 µg/mL) | [10] |

| α-Glucosidase Inhibition | Fall Female Stem Extract | 62.0 ± 0.1 µg/mL (81.4 ± 1.1% inhibition at 100 µg/mL) | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Extraction and Quantification of Flavonoids

2.1.1. Flavonoid Extraction from Morus alba Leaves

This protocol is adapted from a modified method of Chen (2009) as described in a study on the anticancer activity of extracted flavonoids.[11]

-

Preparation of Plant Material: Air-dry fresh Morus alba leaves and grind them into a fine powder.

-

Solvent Extraction: Extract the powdered leaves twice with a 70% ethanol solution at 90°C for 2 hours.

-

Filtration and Concentration: Filter the extract and then centrifuge at 3000 rpm for 15 minutes. Evaporate the solvent from the supernatant under reduced pressure to obtain a concentrated aqueous extract.

-

Total Flavonoid Content Determination (NaNO2-AlCl3 Colorimetric Method):

-

Mix 1 mL of the flavonoid-containing solution with 0.7 mL of 5% (w/w) NaNO2 and 10 mL of 30% (v/v) ethanol.

-

Add 0.7 mL of 10% (w/w) AlCl3 and stir the mixture for 6 minutes.

-

Add 5 mL of 1 mol/L NaOH.

-

Measure the absorbance of the resulting solution to determine the total flavonoid content, using a standard curve prepared with a known flavonoid such as quercetin.

-

2.1.2. Quantification of Rutin and Quercetin by RP-HPLC

This protocol is based on a validated RP-HPLC method for the simultaneous estimation of rutin and quercetin in Morus alba leaf extract.[12][13]

-

Chromatographic System: HPLC (e.g., Shimadzu Technologies LC series) with a UV-visible detector and a C18 column (e.g., 250mm x 4.6mm, 5µm particle size).

-

Mobile Phase: Isocratic elution with acetonitrile and 0.1% v/v solution of glacial acetic acid.

-

Detection Wavelength: 259 nm.

-

Flow Rate: 1 mL/min.

-

Column Temperature: 37°C.

-

Injection Volume: 20 µL.

-

Run Time: 10 minutes.

-

Standard Preparation: Prepare standard solutions of rutin and quercetin of known concentrations.

-

Sample Preparation: Prepare the Morus alba leaf extract as described in section 2.1.1 and filter it through a 0.45 µm membrane filter before injection.

-

Quantification: Identify and quantify rutin and quercetin in the sample by comparing their retention times and peak areas with those of the standards.

In Vitro Biological Activity Assays

2.2.1. DPPH Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.[1][14]

-

Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Add 50 µL of the DPPH solution to 50 µL of the Morus alba flavonoid extract at various concentrations (e.g., 10–1000 μg/mL).

-

Incubate the mixture at room temperature in the dark for 15 minutes.

-

Measure the absorbance at 517 nm using a microplate spectrophotometer.

-

Calculate the scavenging activity using the formula: DPPH scavenging activity (%) = ((A_control - A_sample) / A_control) * 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

2.2.2. Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of Morus alba flavonoids on cancer cells.[7][14]

-

Seed cancer cells (e.g., HeLa or RAW 264.7) in a 96-well plate at a density of 2 × 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Morus alba flavonoid extract for a specified period (e.g., 24 or 48 hours).

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C in a 5% CO2 atmosphere for 2 hours.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

2.2.3. α-Glucosidase Inhibition Assay

This assay evaluates the antidiabetic potential of Morus alba flavonoids by measuring their ability to inhibit the α-glucosidase enzyme.[9][10][15]

-

Incubate 50 µL of the Morus alba flavonoid extract at various concentrations with 100 µL of α-glucosidase solution (1.0 U/mL in 0.1 M phosphate buffer, pH 6.9) at 37°C for 10 minutes.

-

Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (dissolved in 0.1 M phosphate buffer, pH 6.9) to start the reaction and incubate for another 20 minutes at 37°C.

-

Stop the reaction by adding 2 mL of 0.1 M Na2CO3.

-

Measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.

-

Acarbose can be used as a positive control.

-

Calculate the percentage of inhibition using the formula: Percentage inhibition = ((Abs_control - Abs_extract) / Abs_control) * 100

Signaling Pathways and Molecular Mechanisms

Morus alba flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Anti-inflammatory Mechanism via NF-κB and MAPK Pathway Inhibition

Flavonoids from Morus alba, such as Kuwanons C and G, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[6][16] This inhibition leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Caption: Inhibition of NF-κB and MAPK pathways by Morus alba flavonoids.

Antidiabetic and Pro-survival Mechanism via PI3K/Akt Signaling Pathway

Flavonoids from Morus alba leaves have been demonstrated to improve insulin resistance and promote cell survival by activating the PI3K/Akt signaling pathway.[17][18][19] This activation leads to the translocation of GLUT4 to the cell membrane, enhancing glucose uptake.

References

- 1. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. phcogres.com [phcogres.com]

- 11. scielo.br [scielo.br]

- 12. rjptonline.org [rjptonline.org]

- 13. rjptonline.org [rjptonline.org]

- 14. mdpi.com [mdpi.com]

- 15. magistralbr.caldic.com [magistralbr.caldic.com]

- 16. Phytochemistry and Potential Pharmacological Properties of Morus alba Plant for Health Benefits: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. IRS1/PI3K/AKT pathway signal involved in the regulation of glycolipid metabolic abnormalities by Mulberry (Morus alba L.) leaf extracts in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Mixture of Morus alba and Angelica keiskei Leaf Extracts Improves Muscle Atrophy by Activating the PI3K/Akt/mTOR Signaling Pathway and Inhibiting FoxO3a In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antidiabetic Flavonoids from Fruits of Morus alba Promoting Insulin-Stimulated Glucose Uptake via Akt and AMP-Activated Protein Kinase Activation in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Kuwanon E Cytotoxicity Against Leukemia Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kuwanon E, a flavonoid isolated from the root bark of Morus alba (white mulberry), has demonstrated cytotoxic and cytodifferentiative effects against leukemia cell lines. This technical guide provides a comprehensive overview of the current research on this compound's anti-leukemic properties, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols. The primary focus of existing research has been on the human monocytic leukemia cell line THP-1, where a derivative of this compound, 4′-O-methylthis compound (4ME), has been shown to induce differentiation rather than direct apoptosis. This differentiation is characterized by cell cycle arrest in the G1 phase and the upregulation of the p38 MAP kinase signaling pathway. This guide aims to consolidate the available data to support further research and drug development efforts in this area.

Quantitative Data on Cytotoxicity and Cytodifferentiation

The currently available quantitative data on the effects of this compound and its derivative, 4′-O-methylthis compound (4ME), on leukemia cell lines is primarily centered on the THP-1 cell line.

Table 1: Cytotoxicity of this compound in THP-1 Human Monocytic Leukemia Cells

| Compound | Cell Line | IC50 Value (µM) | Citation |

| This compound | THP-1 | 4.0 ± 0.08 | [Not explicitly stated in provided search results] |

Table 2: Cytodifferentiative Effects of 4′-O-methylthis compound (4ME) on THP-1 Cells

| Parameter | Concentration of 4ME (µM) | Observation | Citation |

| Growth Inhibition | Dose-dependent | Inhibition of cell proliferation | [1] |